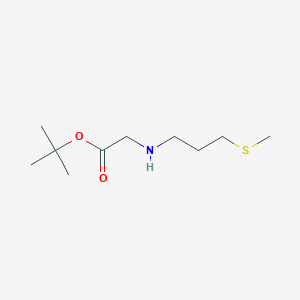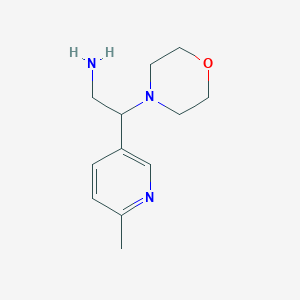
2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a morpholinoethylamine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with morpholine and an amine source under specific conditions. One common method involves the use of a reductive amination reaction, where the aldehyde group of 6-methyl-3-pyridinecarboxaldehyde is converted to an amine group in the presence of morpholine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Pyridyl)-2-morpholinoethylamine: Lacks the methyl group at the 6-position.
2-(6-Methyl-3-pyridyl)-2-piperidinoethylamine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2-(6-Methylpyridin-3-yl)-2-morpholinoethanamine is unique due to the presence of both the methyl group at the 6-position and the morpholinoethylamine group. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
2-(6-methylpyridin-3-yl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H19N3O/c1-10-2-3-11(9-14-10)12(8-13)15-4-6-16-7-5-15/h2-3,9,12H,4-8,13H2,1H3 |
Clé InChI |
GIKQCRNIEXWXGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(CN)N2CCOCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
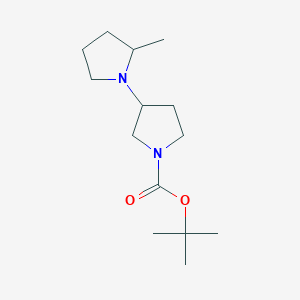
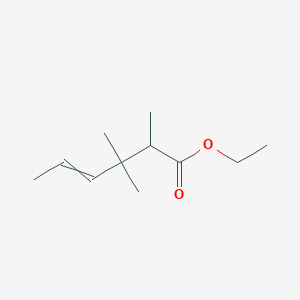
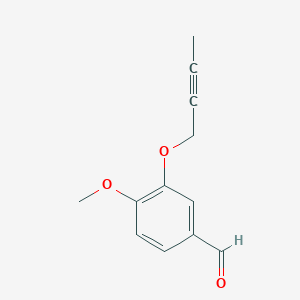
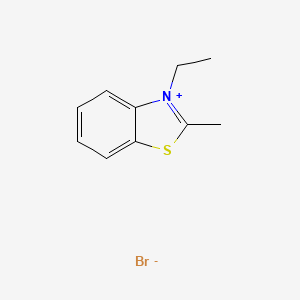


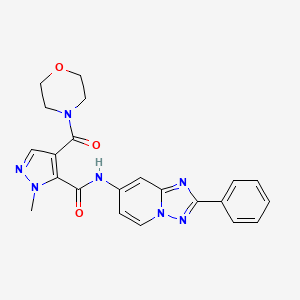
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-3-one](/img/structure/B8597716.png)
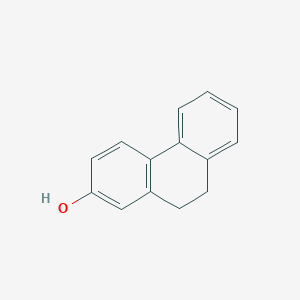
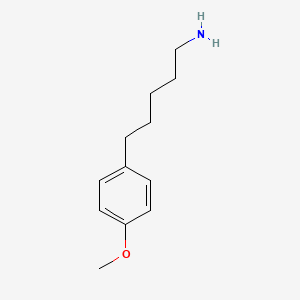
![2-Phenyl-2H,4H-[1,3]dioxino[5,4-b]pyridine-6-carbaldehyde](/img/structure/B8597732.png)

![2-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)pyridine](/img/structure/B8597755.png)
